Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anticancer properties and as a potential drug candidate.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can inhibit certain enzymes, leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,2,4-triazol-3-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-8-4-9-10(6)2/h4-5H,1-3H3 |
InChI Key |
NKKLQDPLFZOSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1C)C(=O)OC |
Origin of Product |
United States |
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